(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide
Description
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide (CAS: 1353995-33-1) is a chiral amide derivative characterized by an (S)-configured amino group, a 3,4-dichlorobenzyl moiety, and an ethyl substituent on the amide nitrogen. Its molecular formula is C₁₂H₁₆Cl₂N₂O, with a molecular weight of 275.17 g/mol and a purity of ≥95% . The compound has been discontinued commercially, likely due to challenges in synthesis, stability, or application-specific limitations, though its structural features remain relevant for comparative pharmacological or chemical studies .
Properties
IUPAC Name |
(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-4-5-10(13)11(14)6-9/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXXMSKKFNCQJY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and ethyl propionamide.
Reaction: The 3,4-dichlorobenzyl chloride is reacted with ethyl propionamide in the presence of a base such as sodium hydroxide to form the intermediate compound.
Amination: The intermediate compound is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the dichlorobenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases and conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ring
(a) Positional Isomerism of Chlorine Atoms
- Compound A: (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-Methyl-propionamide (CAS: 1308968-69-5) Molecular Formula: C₁₁H₁₄Cl₂N₂O Molecular Weight: 261.15 g/mol Key Differences: Chlorine atoms are positioned at 2,3 on the benzyl ring instead of 3,3. The amide nitrogen bears a methyl group rather than ethyl. Implications: Altered electronic and steric profiles may affect binding to biological targets (e.g., receptors or enzymes sensitive to halogen positioning) .
(b) Retention of 3,4-Dichlorobenzyl with Modified Alkyl Groups
- Compound B: (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (CAS: 1307652-56-7) Molecular Formula: C₁₅H₂₂Cl₂N₂O Molecular Weight: 317.25 g/mol Key Differences: The ethyl group is replaced with a bulkier isopropyl substituent, and the propionamide backbone is extended to a 3-methyl-butyramide. Implications: Increased steric hindrance and lipophilicity (logP) may enhance membrane permeability but reduce solubility .
Structural and Physicochemical Properties
Key Observations:
Lipophilicity : Higher molecular weight and alkyl chain length in Compound B suggest greater lipophilicity, which may improve tissue penetration but complicate aqueous solubility.
Electronic Effects : The 2,3-dichloro substitution in Compound A alters the electron density of the benzyl ring compared to 3,4-dichloro, impacting π-π stacking or hydrogen bonding.
Patent and Application Context
- Trifluoroethyl Acetamides: WO 2012/047543 describes 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivatives, emphasizing the role of fluorinated alkyl groups in enhancing metabolic stability .
- Arylsulfinyl Acetamides: Patent 29/2019 discloses 2-amino-N-(arylsulfinyl)acetamides as inhibitors of bacterial aminoacyl-tRNA synthetase, underscoring the importance of electron-withdrawing substituents for enzyme targeting .
These examples suggest that the 3,4-dichlorobenzyl group in the target compound may synergize with its ethyl substituent to balance steric and electronic properties for specific bioactivity, though further experimental validation is required.
Biological Activity
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H16Cl2N2O
- Molecular Weight : 287.19 g/mol
- Structure : The compound features an amino group, a dichlorobenzyl moiety, and a propionamide backbone. Its unique structure is hypothesized to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell signaling.
- Receptor Modulation : It may also interact with neurotransmitter receptors, which could influence neurotransmission and lead to pharmacological effects.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Reference Study |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Antiviral Activity
Research has suggested potential antiviral properties for this compound. Studies focusing on structurally related compounds have shown efficacy against viral infections by inhibiting viral replication.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the efficacy of this compound against resistant bacterial strains demonstrated significant antimicrobial activity. The compound was tested against a panel of clinical isolates, showing inhibition comparable to standard antibiotics. -
Neuropharmacological Assessment :
In a neuropharmacological study, the compound was evaluated for its effects on seizure activity in animal models. Results indicated that it had comparable efficacy to established antiepileptic drugs, suggesting potential use in treating seizure disorders.
Research Findings
Recent research highlights the importance of structure-activity relationship (SAR) studies in understanding the biological activity of this compound. Variations in the substituents on the benzyl ring significantly affect the compound's potency and selectivity for biological targets.
Summary of Key Findings
- The compound shows promising antimicrobial and antiviral activities , warranting further investigation.
- Its mechanism involves enzyme inhibition and receptor modulation , which are critical for its pharmacological effects.
- Ongoing SAR studies aim to optimize the structure for enhanced efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
